![molecular formula C7H7N3O B1417575 5-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one CAS No. 529508-54-1](/img/structure/B1417575.png)
5-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one
Overview
Description
“5-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one” is a chemical compound that is part of the structure of Brivanib . Brivanib is a potent and selective dual inhibitor of vascular endothelial growth factor (VEGF) and fibroblast growth factor (FGF) signaling pathways .
Molecular Structure Analysis
The crystal structure of Brivanib, which includes “5-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one”, has been reported . The crystallographic parameters for Brivanib are: M = 370 g/mol, monoclinic space group P21, a = 10.3268(5) Å, b = 7.9377(4) Å, c = 11.0046(5) Å, β = 98.011(2)°, Z = 2 .Scientific Research Applications
Kinase Inhibition
This compound is an integral part of several kinase inhibitors. Kinase inhibitors are important in the treatment of various diseases, including cancer, due to their role in regulating cell functions. For example, pyrrolo[2,1-f][1,2,4]triazine is a core structure in avapritinib, a drug used for the treatment of gastrointestinal stromal tumors .
Antiviral Activity
Pyrrolo[2,1-f][1,2,4]triazine derivatives have shown potential as antiviral agents. Some derivatives have demonstrated low toxicity and high antiviral activity, making them candidates for further research and development in antiviral therapies .
Tankyrase Inhibition
These compounds have also been identified as tankyrase inhibitors. Tankyrases are enzymes involved in various cellular processes such as telomere maintenance and Wnt signaling. Inhibiting tankyrases can be a therapeutic strategy for diseases like cancer .
Stearoyl CoA Desaturase Inhibition
Stearoyl CoA desaturase is an enzyme involved in lipid metabolism. Inhibitors of this enzyme can be useful in treating metabolic disorders. Pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones have shown intriguing activities as stearoyl CoA desaturase inhibitors .
Phosphoinositide 3-Kinase (PI3K) Inhibition
Many patent applications describe pyrrolotriazinones as phosphoinositide 3-kinase (PI3K) inhibitors. PI3Ks are involved in cell growth and survival, and their inhibition is another promising approach for cancer therapy .
Nucleoside Drug Component
Pyrrolo[2,1-f][1,2,4]triazine is a component of certain nucleoside drugs like remdesivir, which has been used as an antiviral treatment for diseases such as COVID-19 .
Mechanism of Action
Target of Action
The compound 5-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one, also known as 5-methyl-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one, primarily targets the vascular endothelial growth factor receptor-2 (VEGFR-2) and fibroblast growth factor receptors (FGFR) . These receptors play a crucial role in angiogenesis, the process of new blood vessel formation, and are often overexpressed in various types of cancers .
Mode of Action
5-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one acts as a multitargeted tyrosine kinase inhibitor . It binds to the kinase domain of its targets, VEGFR-2 and FGFR, inhibiting their activation and subsequent signal transduction . This inhibition disrupts the signaling pathways that promote cell proliferation and angiogenesis .
Biochemical Pathways
By inhibiting VEGFR-2 and FGFR, 5-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one affects several biochemical pathways. The primary pathway is the VEGF signaling pathway , which is crucial for angiogenesis . The inhibition of this pathway leads to reduced angiogenesis, thereby limiting the tumor’s access to nutrients and oxygen . Additionally, the inhibition of FGFR disrupts the FGF signaling pathway , which is involved in various cellular processes, including cell growth, differentiation, and wound healing .
Pharmacokinetics
It is known that the compound was developed as a prodrug to improve its aqueous solubility and oral bioavailability .
Result of Action
The molecular and cellular effects of 5-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one’s action primarily involve the inhibition of angiogenesis and cell proliferation . By blocking the activation of VEGFR-2 and FGFR, the compound prevents the formation of new blood vessels and disrupts cell growth signals . This can lead to the reduction of tumor growth and potentially cause tumor shrinkage .
Future Directions
Brivanib, which contains “5-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one”, is currently under development as an oral agent for the treatment of cancer . Research on Brivanib remains active for potential applications in other areas, such as neovascular age-related macular degeneration and soft-tissue sarcomas .
properties
IUPAC Name |
5-methyl-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-5-2-3-10-6(5)7(11)8-4-9-10/h2-4H,1H3,(H,8,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEDCOWYMDRVJLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=O)NC=NN2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90624012 | |
| Record name | 5-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90624012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one | |
CAS RN |
529508-54-1 | |
| Record name | 5-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90624012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



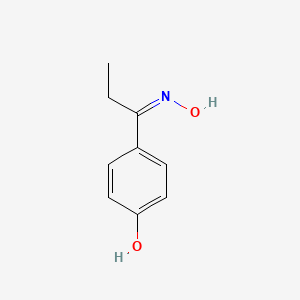
![2-({2-amino-4-oxo-3H,7H-pyrrolo[2,3-d]pyrimidin-5-yl}methyl)isoindole-1,3-dione](/img/structure/B1417494.png)

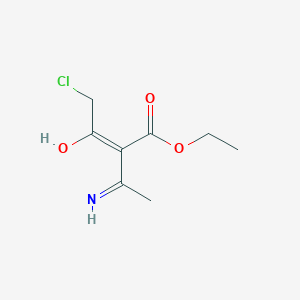
![2-{(E)-2-[(E)-1-phenylethylidene]hydrazono}-1,3-thiazolan-4-one](/img/structure/B1417504.png)
![3-{(Z)-[3-(trifluoromethyl)anilino]methylidene}-2H-chromene-2,4-dione](/img/structure/B1417505.png)
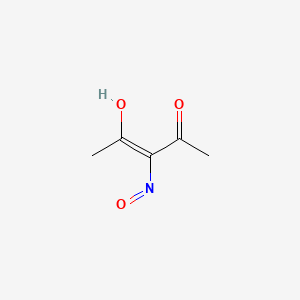
![3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propan-1-ol](/img/structure/B1417509.png)
![Ethyl 5-hydroxy-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate](/img/structure/B1417510.png)
![7-hydroxy-N'-[(E)-1H-indol-3-ylmethylidene]-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carbohydrazide](/img/structure/B1417511.png)
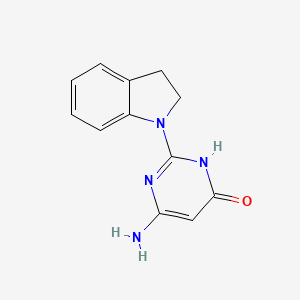
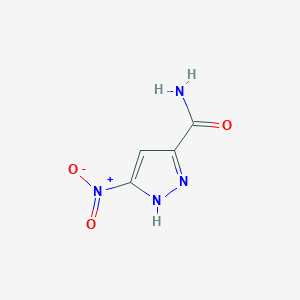
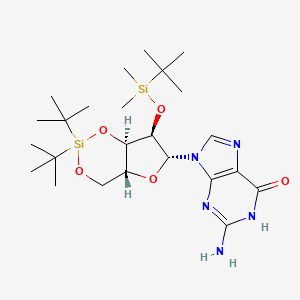
![4-(2-Ethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B1417515.png)